molecular formula C17H19N5O2 B11290047 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11290047
M. Wt: 325.4 g/mol
InChI Key: GSJZMNQRNWOEHL-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines elements of imidazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the purine moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions. The use of automated systems and continuous monitoring ensures consistency and quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to the success of these reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpropylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    2-(4-methylsulfonylphenyl)ethylamine: Another structurally related compound with distinct chemical properties and applications.

Uniqueness

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione stands out due to its unique combination of imidazole and purine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-ethyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H19N5O2/c1-4-20-15(23)13-14(19(3)17(20)24)18-16-21(8-9-22(13)16)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3

InChI Key

GSJZMNQRNWOEHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C

Origin of Product

United States

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